molecular formula C19H17N3O3 B2478981 N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-03-5

N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No. B2478981
CAS RN: 478063-03-5
M. Wt: 335.363
InChI Key: AGRHVRASCLJRLL-UHFFFAOYSA-N
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Description

N-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as MPBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s ability to target specific signaling pathways involved in cancer progression makes it a potential candidate for further drug development .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound possesses anti-inflammatory activity. It may modulate inflammatory mediators and suppress the expression of pro-inflammatory cytokines. Further research is needed to explore its mechanism of action and potential therapeutic applications .

Antioxidant Properties

3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide has been investigated for its antioxidant effects. Antioxidants protect cells from oxidative stress and may contribute to overall health. Researchers have explored its radical-scavenging capacity and its potential role in preventing oxidative damage .

Metal Complexes and Coordination Chemistry

The compound’s hydrazide moiety allows it to form metal complexes. Researchers have synthesized copper (Cu) and cobalt (Co) complexes using this ligand. These complexes could have applications in catalysis, materials science, and coordination chemistry .

Biological Assays and Pharmacological Studies

Scientists have employed 3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide in various biological assays. These include enzyme inhibition studies, receptor binding assays, and pharmacokinetic evaluations. Its interactions with biological targets provide valuable insights for drug discovery .

Potential as a Fluorescent Probe

Due to its aromatic structure, the compound may exhibit fluorescence properties. Researchers have explored its potential as a fluorescent probe for cellular imaging and bioanalytical applications. Its fluorescence emission could be harnessed for detecting specific cellular components or monitoring cellular processes .

properties

IUPAC Name

N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-15-8-6-7-14(13-15)18(23)20-21-19(24)16-9-2-3-10-17(16)22-11-4-5-12-22/h2-13H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRHVRASCLJRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326075
Record name N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

CAS RN

478063-03-5
Record name N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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